molecular formula C12H14O3 B13521550 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylicacid

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylicacid

Katalognummer: B13521550
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: SUQHLDZSNDHLBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a unique structure that includes an indene backbone

Vorbereitungsmethoden

The synthesis of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the methoxymethyl group can participate in oxidation reactions with reagents like nitrogen dioxide, leading to the formation of stable intermediates and products . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its role in drug development. In industry, it can be used in the production of polymers, resins, and other materials .

Wirkmechanismus

The mechanism of action of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the methoxymethyl group can undergo reactions that lead to the formation of reactive intermediates, which can then interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be compared with similar compounds, such as pyrrole alkaloids and pyrrolidinone derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities. For instance, pyrrole alkaloids like 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid have distinct chemical structures and biological activities . Pyrrolidinone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties .

Eigenschaften

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

2-(methoxymethyl)-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-15-8-12(11(13)14)6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3,(H,13,14)

InChI-Schlüssel

SUQHLDZSNDHLBA-UHFFFAOYSA-N

Kanonische SMILES

COCC1(CC2=CC=CC=C2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.